molecular formula C10H11F B13702945 4-Cyclopropyl-2-fluoro-1-methylbenzene

4-Cyclopropyl-2-fluoro-1-methylbenzene

Cat. No.: B13702945
M. Wt: 150.19 g/mol
InChI Key: ZWLVQUFZZCFKCJ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-fluoro-1-methylbenzene is a substituted aromatic compound with a benzene core featuring three distinct substituents: a cyclopropyl group at position 4, a fluorine atom at position 2, and a methyl group at position 1. Its molecular formula is C₁₀H₁₁F, with a molecular weight of 150.20 g/mol. The strategic placement of these groups imparts unique steric, electronic, and physicochemical properties. The methyl group contributes weakly electron-donating effects.

Properties

Molecular Formula

C10H11F

Molecular Weight

150.19 g/mol

IUPAC Name

4-cyclopropyl-2-fluoro-1-methylbenzene

InChI

InChI=1S/C10H11F/c1-7-2-3-9(6-10(7)11)8-4-5-8/h2-3,6,8H,4-5H2,1H3

InChI Key

ZWLVQUFZZCFKCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where cyclopropylmethyl chloride reacts with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of 4-Cyclopropyl-2-fluoro-1-methylbenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-fluoro-1-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropyl-2-fluoro-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-fluoro-1-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

Structural and Electronic Comparisons

1-(1-Ethynylcyclopropyl)-4-methoxybenzene (C₁₂H₁₂O; MW 172.23)
  • Substituents : Ethynylcyclopropyl (position 1), methoxy (position 4).
  • Key Differences: The methoxy group (electron-donating) at position 4 contrasts with the cyclopropyl group (steric bulk) in the target compound.
  • Safety Data: Skin and eye irritation risks noted for 1-(1-ethynylcyclopropyl)-4-methoxybenzene , suggesting halogen-free analogs may still pose handling hazards.
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene (C₁₀H₉F₃; MW 186.17)
  • Substituents : Cyclopropyldifluoromethyl (position 1), fluorine (position 4).
  • Key Differences :
    • Difluoromethyl group increases electronegativity and lipophilicity (logP) compared to the methyl group in the target compound.
    • Fluorine at position 4 (para) vs. position 2 (ortho) in the target compound: para-fluorine may stabilize resonance structures, whereas ortho-fluorine enhances steric and electronic effects on adjacent substituents.
Fluazolate (Pesticide)
  • Substituents : Complex halogenated groups, including trifluoromethyl and chloro-fluoro patterns.
  • Key Differences: Fluazolate’s pyrazolyl and trifluoromethyl groups enhance pesticidal activity via increased binding affinity and metabolic resistance.

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Selected Analogs
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
4-Cyclopropyl-2-fluoro-1-methylbenzene Cyclopropyl (4), F (2), Me (1) C₁₀H₁₁F 150.20 Hypothetical high lipophilicity, moderate steric hindrance
1-(1-Ethynylcyclopropyl)-4-methoxybenzene Ethynylcyclopropyl (1), OMe (4) C₁₂H₁₂O 172.23 Rigid structure; skin/eye irritant
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene CF₂Cyclopropyl (1), F (4) C₁₀H₉F₃ 186.17 Enhanced electronegativity and stability
Fluazolate Cl, F, CF₃, pyrazolyl C₁₅H₁₂ClF₃N₂O₂ 344.71 Herbicide; halogen-driven bioactivity

Research Findings and Implications

Substituent Position Effects: Ortho-fluorine (position 2) in the target compound may increase acidity of adjacent protons and hinder electrophilic substitution compared to para-fluorine analogs .

Metabolic and Stability Considerations :

  • Fluorine’s presence (position 2) could enhance metabolic stability by resisting oxidative degradation, a trait observed in fluorinated pesticides like fluazolate .
  • Difluoromethyl groups (as in ) improve lipid solubility, suggesting the target compound’s methyl group may offer lower logP but better aqueous solubility.

Safety and Handling :

  • While 4-Cyclopropyl-2-fluoro-1-methylbenzene lacks direct safety data, analogs like 1-(1-ethynylcyclopropyl)-4-methoxybenzene highlight the importance of protective measures during handling due to irritant risks .

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